molecular formula C14H11Cl3N2S B4570276 N-(3-chloro-4-methylphenyl)-N'-(2,5-dichlorophenyl)thiourea

N-(3-chloro-4-methylphenyl)-N'-(2,5-dichlorophenyl)thiourea

Cat. No.: B4570276
M. Wt: 345.7 g/mol
InChI Key: JTQKOPXSYCYUCO-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-N'-(2,5-dichlorophenyl)thiourea is a useful research compound. Its molecular formula is C14H11Cl3N2S and its molecular weight is 345.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 343.970853 g/mol and the complexity rating of the compound is 342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

N-(3-chloro-4-methylphenyl)-N'-(2,5-dichlorophenyl)thiourea derivatives have been synthesized and characterized, showing significant structural and spectroscopic properties. These compounds exhibit a range of interactions based on their molecular structure, as demonstrated through methods like IR, 1H and 13C NMR, and X-ray diffraction. For instance, studies reveal their potential in forming stable structures with distinct spectroscopic signatures, indicating their versatility for further scientific investigation (Yusof et al., 2010; Saeed & Parvez, 2005).

Biological Activities

The biological activities of this compound derivatives encompass a broad spectrum, including antimicrobial, antifungal, and anti-cancer properties. Specific derivatives have been investigated for their ability to interact with DNA, showcasing potential anti-cancer capabilities through binding studies and computational analyses (Tahir et al., 2015). Additionally, these compounds have exhibited promising antimicrobial and antifungal activities, suggesting their applicability in developing new therapeutic agents (Limban et al., 2011).

Enzyme Inhibition and Sensor Applications

Research also highlights the utility of these derivatives as enzyme inhibitors and sensors. For example, certain thiourea derivatives have shown potential as efficient enzyme inhibitors and mercury sensors, with studies indicating their inhibitory effects on acetylcholinesterase and butyrylcholinesterase, as well as their capacity to act as sensing probes for mercury detection (Rahman et al., 2021).

Environmental Applications

Additionally, some studies have focused on the environmental applications of these compounds, including their role in the biodegradation and mineralization of pollutants such as diuron, highlighting their potential in enhancing the bioavailability and degradation of contaminants in soil and water (Sørensen et al., 2008; Villaverde et al., 2012).

Properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-(2,5-dichlorophenyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl3N2S/c1-8-2-4-10(7-12(8)17)18-14(20)19-13-6-9(15)3-5-11(13)16/h2-7H,1H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQKOPXSYCYUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NC2=C(C=CC(=C2)Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl3N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.